molecular formula C24H33N5O B2676887 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 898406-55-8

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2676887
CAS No.: 898406-55-8
M. Wt: 407.562
InChI Key: HRTHTHBYZCVHRP-UHFFFAOYSA-N
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Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a chemical compound with potential therapeutic applications. It is characterized by its complex structure, which includes azepane, pyridazine, piperazine, and phenylbutanone moieties. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of the desired compound.

    Cyclization reactions: These reactions are used to form the azepane and pyridazine rings, which are crucial components of the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(o-tolyl)methanone: This compound shares structural similarities with 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one and has potential therapeutic applications.

    (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone: Another structurally related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c1-2-21(20-10-6-5-7-11-20)24(30)29-18-16-28(17-19-29)23-13-12-22(25-26-23)27-14-8-3-4-9-15-27/h5-7,10-13,21H,2-4,8-9,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTHTHBYZCVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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